Physicochemical Differentiation: Reduced Lipophilicity vs. 4-Methylbenzenesulfonamide
The presence of the 3-amino group on the phenyl ring of 3-Amino-4-methylbenzenesulfonamide significantly reduces its lipophilicity compared to the unsubstituted 4-methylbenzenesulfonamide. The target compound exhibits a calculated LogP of -0.12, whereas the 4-methylbenzenesulfonamide parent has a reported experimental LogP of approximately 2.4 . This difference of over 2.5 log units represents a profound shift in polarity and predicted aqueous solubility, which is critical for applications in aqueous biological assays or for achieving desirable drug-like properties in derived compounds .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.12 (Calculated) |
| Comparator Or Baseline | 4-Methylbenzenesulfonamide: 2.4 (Experimental) |
| Quantified Difference | ΔLogP ≈ -2.52 |
| Conditions | Calculated LogP for target compound vs. experimental LogP for comparator; values obtained from chemical databases . |
Why This Matters
This stark difference in LogP directly impacts aqueous solubility and partitioning behavior, making the 3-amino derivative the required choice for experiments conducted in polar media or when a less lipophilic building block is needed.
